molecular formula C12H20NO3P B8480600 Diethyl (benzylamino)methylphosphonate CAS No. 50917-70-9

Diethyl (benzylamino)methylphosphonate

Cat. No. B8480600
CAS RN: 50917-70-9
M. Wt: 257.27 g/mol
InChI Key: LEWADWGCENKZJX-UHFFFAOYSA-N
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Patent
US03962224

Procedure details

A solution of diethyl N-benzylaminomethylphosphonate (30.1 g., 0.117 mole) in absolute ethanol (400 ml.) is treated with 0.9 N HCl in ethanol (130 ml.) and hydrogenated at 45 psi with 10% palladium on carbon (6.6 g.) for 19 hours. The resulting mixture is filtered through a packed pad of diatomaceous earth to remove the catalyst. Evaporation of the filtrate under reduced pressure gives a clear residue which is successively dissolved in ethanol and benzene and evaporated in vacuo to give diethyl aminomethylphosphonate hydrochloride (23.2 g.) as a white powder. nmr (DMSO-d6)τ 8.73 (t, 6, J=7Hz, CH2CH3), 6.76 (d, 2, J=13.5Hz, CH2), 5.87 (d of q, 4, J=7Hz and J=8Hz, CH2) and 1.42 (br s, 3, NH3).
Quantity
30.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
6.6 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:8][CH2:9][P:10](=[O:17])([O:14][CH2:15][CH3:16])[O:11][CH2:12][CH3:13])C1C=CC=CC=1.[ClH:18]>C(O)C.[Pd]>[ClH:18].[NH2:8][CH2:9][P:10](=[O:17])([O:14][CH2:15][CH3:16])[O:11][CH2:12][CH3:13] |f:4.5|

Inputs

Step One
Name
Quantity
30.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NCP(OCC)(OCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
6.6 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture is filtered through a packed pad of diatomaceous earth
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CUSTOM
Type
CUSTOM
Details
Evaporation of the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
gives a clear residue which
CUSTOM
Type
CUSTOM
Details
benzene and evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
Cl.NCP(OCC)(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 23.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.